Lead niobate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is known for its versatility and is used in scientific research for catalysis, energy storage, and materials science applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Lead niobate are likely to involve large-scale chemical synthesis techniques. These methods would require stringent control of reaction parameters to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve the desired quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Lead niobate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from modified versions of the original compound to entirely new compounds with distinct properties.

Wissenschaftliche Forschungsanwendungen

Lead niobate has a wide range of scientific research applications. Some of the key areas include:

Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in materials science for the development of advanced materials with unique properties, such as high conductivity or enhanced mechanical strength.

Wirkmechanismus

The mechanism of action of Lead niobate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the properties of the target molecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Lead niobate can be compared with other similar compounds, such as:

(Dioxoniobiooxy-lambda2-stannanyl)oxy-dioxoniobium: Similar in structure but contains tin instead of lead.

(Dioxoniobiooxy-lambda2-germanyl)oxy-dioxoniobium: Contains germanium instead of lead.

(Dioxoniobiooxy-lambda2-silyl)oxy-dioxoniobium: Contains silicon instead of lead.

These compounds share some structural similarities with this compound but differ in their chemical properties and potential applications. The presence of different elements in the structure can significantly influence the compound’s reactivity, stability, and overall performance in various applications.

Conclusion

This compound is a versatile and promising compound with a wide range of applications in scientific research and industry. Its unique properties make it an attractive candidate for further investigation and development in various fields.

Biologische Aktivität

Lead niobate (PbNb2O6) is a ferroelectric material known for its unique electrical properties, particularly in piezoelectric applications. Recent studies have begun to explore its biological activity, particularly in the context of biocompatibility and potential applications in biomedical devices. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

Overview of this compound

This compound is a perovskite-type oxide that exhibits significant piezoelectric properties, making it suitable for various applications, including sensors and actuators. Its structure allows for spontaneous polarization, which is crucial for its use in electronic devices. The interest in its biological activity stems from its potential use in medical implants and devices that interface with biological tissues.

Biocompatibility Studies

In Vitro Studies

Recent investigations into the biocompatibility of this compound have focused on its interaction with various cell types. For instance, studies have shown that this compound exhibits favorable interactions with osteoblasts, the cells responsible for bone formation. The material promotes cell adhesion and proliferation, indicating its potential as a substrate for bone tissue engineering.

| Cell Type | Response | Reference |

|---|---|---|

| Osteoblasts | Enhanced proliferation | |

| Neural cells | Support for growth | |

| Epithelial cells | Immunomodulatory effects |

Case Study: Cochlear Implants

A notable application of this compound is in cochlear implants, where it is used to stimulate auditory neurons. In vitro studies showed that this compound nanoparticles enhanced human beta-defensin expression in epithelial cells and exhibited antibacterial activity against pathogens like Pseudomonas aeruginosa. These properties are critical for preventing infections in implantable devices .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Piezoelectric Effect : The piezoelectric nature of this compound allows it to generate electrical signals in response to mechanical stress, which can stimulate cellular activities.

- Surface Charge Modulation : The surface charge of this compound can influence cell behavior. Negatively charged surfaces have been shown to enhance osteoblast proliferation compared to positively charged surfaces .

- Antibacterial Properties : The material's ability to inhibit bacterial growth is vital for its application in medical devices, reducing the risk of infection post-surgery .

Research Findings

- Osteoblast Interaction : this compound has been demonstrated to support osteoblast proliferation significantly over time. In one study, the proliferation rate increased by approximately 40% compared to control groups without this compound .

- Cytotoxicity Assessments : Cytotoxicity tests using MTS assays indicated that this compound nanoparticles at low concentrations (up to 74 ng/ml) did not adversely affect cell viability after 72 hours .

- Immunomodulatory Effects : The material's capacity to enhance immune responses was evidenced by increased levels of beta-defensins in epithelial cells exposed to this compound nanoparticles .

Eigenschaften

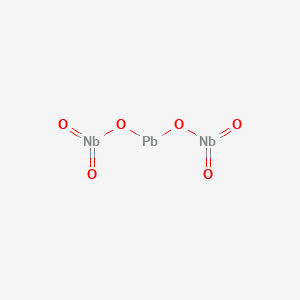

IUPAC Name |

(dioxoniobiooxy-λ2-plumbanyl)oxy-dioxoniobium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.6O.Pb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQKHVBXBQZGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb](=O)O[Pb]O[Nb](=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O6Pb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12034-88-7 |

Source

|

| Record name | Lead diniobium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.